1-Ethylhexyl tiglate

CAS No.: 94133-92-3

Cat. No.: VC3729149

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94133-92-3 |

|---|---|

| Molecular Formula | C13H24O2 |

| Molecular Weight | 212.33 g/mol |

| IUPAC Name | octan-3-yl (E)-2-methylbut-2-enoate |

| Standard InChI | InChI=1S/C13H24O2/c1-5-8-9-10-12(7-3)15-13(14)11(4)6-2/h6,12H,5,7-10H2,1-4H3/b11-6+ |

| Standard InChI Key | LMBAQNNBRWRROG-IZZDOVSWSA-N |

| Isomeric SMILES | CCCCCC(CC)OC(=O)/C(=C/C)/C |

| SMILES | CCCCCC(CC)OC(=O)C(=CC)C |

| Canonical SMILES | CCCCCC(CC)OC(=O)C(=CC)C |

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

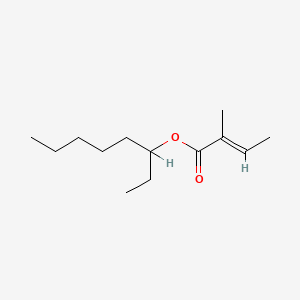

1-Ethylhexyl tiglate has a well-defined molecular structure characterized by the esterification of tiglic acid with 1-ethylhexanol. The molecular formula of this compound is C13H24O2, and it has a calculated molecular weight of 212.33 g/mol as determined by PubChem computational tools . The compound features a tiglic acid moiety, which contains a double bond with E-configuration, connected to a branched 8-carbon alcohol group through an ester linkage. This structural arrangement contributes significantly to the compound's physical properties and chemical behavior in various systems.

The systematic IUPAC name for 1-Ethylhexyl tiglate is octan-3-yl (E)-2-methylbut-2-enoate, which precisely describes its chemical structure . For identification purposes, the compound has several chemical identifiers including an InChI string (InChI=1S/C13H24O2/c1-5-8-9-10-12(7-3)15-13(14)11(4)6-2/h6,12H,5,7-10H2,1-4H3/b11-6+) and an InChIKey (LMBAQNNBRWRROG-IZZDOVSWSA-N) which serve as unique digital representations of its molecular structure . These identifiers are essential for database searching and unambiguous chemical identification in scientific literature and regulatory documents.

The structural features of 1-Ethylhexyl tiglate, particularly the presence of the double bond in the tiglic acid portion and the branched nature of the alcohol group, influence its physical properties such as boiling point, solubility, and reactivity. The double bond provides a site for potential reactions such as hydrogenation or oxidation, while the ester group is susceptible to hydrolysis under appropriate conditions. These structural characteristics are important considerations for its stability in various formulations and environmental conditions.

Names and Identifiers

Nomenclature and Synonyms

Applications and Uses of 1-Ethylhexyl Tiglate

Role in Flavoring Applications

The primary application of 1-Ethylhexyl tiglate is as a flavoring agent in food products, as indicated by its JECFA functional classification . As a flavoring compound, it would be used to impart, modify, or enhance flavor characteristics in various food formulations. Flavor compounds like 1-Ethylhexyl tiglate are typically used at very low concentrations, often in the parts per million (ppm) range, but can have significant impacts on the sensory properties of the final product due to their potent flavor characteristics.

Comparison with Related Compounds

Structural and Functional Relationships

Ethyl tiglate has a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol , making it significantly smaller than 1-Ethylhexyl tiglate (C13H24O2, 212.33 g/mol) . This difference in molecular size and the length of the hydrocarbon chain in the alcohol portion would be expected to influence various physical properties, including volatility, solubility, and flavor profile. Generally, as the carbon chain length increases in an ester series, volatility decreases and lipophilicity increases, which can affect both the sensory properties and the behavior of the compound in different matrices.

From a sensory perspective, both compounds would be expected to contribute fruity or ester-like notes to flavor compositions, but the specific character and intensity would likely differ. Ethyl tiglate, being more volatile due to its smaller size, might contribute more to the aroma aspect of flavor perception, while the larger 1-Ethylhexyl tiglate might have a more sustained presence in the flavor profile. These differences make each compound valuable for specific applications in flavor formulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume